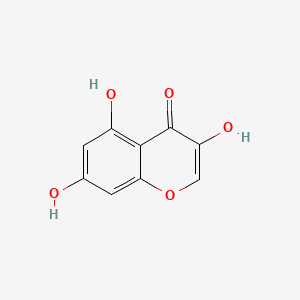

3,5,7-trihydroxychromone

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-3,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNMEZAXFKUCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C(=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis and Biological Significance of 3,5,7-Trihydroxychromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,7-Trihydroxychromone, a flavonoid derivative, represents a core structural motif found in a variety of biologically active natural products. Its therapeutic potential, stemming from predicted antioxidant, anti-inflammatory, and anti-cancer properties, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, detailed experimental protocols for analogous compounds, and an exploration of its potential biological activities and associated signaling pathways. Quantitative data from related studies are summarized to offer a comparative perspective.

Introduction

Chromones are a class of heterocyclic compounds characterized by a benzo-γ-pyrone ring system. The hydroxylation pattern on this scaffold plays a crucial role in their biological activities. This compound, in particular, is a structurally significant analogue of highly bioactive flavonoids like galangin and fisetin. Understanding its synthesis is paramount for enabling further investigation into its pharmacological properties and for the development of novel therapeutic agents. This document outlines a proposed synthetic strategy, drawing from established methodologies for similar chromone structures, and delves into the potential molecular mechanisms underlying its bioactivity.

Proposed Synthesis Pathway

A definitive, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature. However, based on the well-established synthesis of structurally related flavonoids such as galangin (3,5,7-trihydroxyflavone) and fisetin (3,7,3',4'-tetrahydroxyflavone), a viable synthetic route can be proposed. The most logical approach involves the construction of the chromone ring from a polyhydroxylated precursor, followed by the introduction of the C3-hydroxyl group.

A plausible and efficient method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone.

Logical Workflow for the Proposed Synthesis

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols (Analogous Syntheses)

While a specific protocol for this compound is not available, the following detailed procedures for the synthesis of the structurally similar galangin provide a robust framework.

Synthesis of Galangin (3,5,7-Trihydroxyflavone) via Chalcone Intermediate

This method involves the synthesis of a chalcone followed by oxidative cyclization.

Step 1: Synthesis of 2',4',6'-Trihydroxyacetophenone from Phloroglucinol

-

Reaction: Friedel-Crafts acylation of phloroglucinol.

-

Reagents: Phloroglucinol, acetic anhydride, anhydrous aluminum chloride.

-

Procedure: To a cooled solution of phloroglucinol in a suitable solvent (e.g., nitrobenzene), anhydrous aluminum chloride is added portion-wise, followed by the slow addition of acetic anhydride. The reaction mixture is stirred at room temperature and then poured into a mixture of ice and hydrochloric acid. The resulting precipitate of 2',4',6'-trihydroxyacetophenone is filtered, washed, and recrystallized.

Step 2: Synthesis of 2'-Hydroxy-4',6'-dihydroxychalcone

-

Reaction: Claisen-Schmidt condensation.

-

Reagents: 2',4',6'-Trihydroxyacetophenone, benzaldehyde, aqueous potassium hydroxide.

-

Procedure: 2',4',6'-Trihydroxyacetophenone and benzaldehyde are dissolved in ethanol. An aqueous solution of potassium hydroxide is added dropwise with stirring. The reaction is allowed to proceed at room temperature for several hours. The mixture is then poured into cold water and acidified to precipitate the chalcone, which is then filtered and purified.

Step 3: Synthesis of Galangin (Algar-Flynn-Oyamada Reaction)

-

Reaction: Oxidative cyclization of the chalcone.

-

Reagents: 2'-Hydroxy-4',6'-dihydroxychalcone, hydrogen peroxide, aqueous sodium hydroxide.

-

Procedure: The synthesized chalcone is dissolved in a mixture of ethanol and aqueous sodium hydroxide. Hydrogen peroxide is added dropwise to the cooled and stirred solution. The reaction progress is monitored by TLC. After completion, the reaction mixture is acidified to precipitate the crude galangin, which is then purified by column chromatography or recrystallization.

Quantitative Data

| Compound | Synthesis Step | Reagents | Conditions | Yield (%) | Reference |

| Galangin | Algar-Flynn-Oyamada | 2'-Hydroxy-4',6'-dihydroxychalcone, H₂O₂, NaOH | Room Temp, 24h | 60-70 | [1] |

| Fisetin | Deacetylation & Deoxygenation | Quercetin derivative | 5 steps | 37 (overall) | [2][3] |

Table 1: Representative yields for the synthesis of related flavonoids.

Spectroscopic Data (Predicted for this compound)

Based on the structure and data from similar compounds, the following spectroscopic characteristics can be anticipated:

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): Signals corresponding to the aromatic protons on the chromone ring, and hydroxyl protons. The C2-H proton would likely appear as a singlet. Aromatic protons at C6 and C8 would appear as doublets.

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): Carbonyl carbon (C4) signal around 175-180 ppm. Signals for the oxygenated aromatic carbons (C3, C5, C7, C8a, C4a) in the range of 140-165 ppm.

-

Mass Spectrometry (ESI-MS): [M-H]⁻ at m/z corresponding to the molecular weight of C₉H₅O₅⁻.

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the biological activities of structurally similar flavonoids provide strong indications of its potential therapeutic effects.

Anticipated Biological Activities

-

Antioxidant Activity: The presence of multiple hydroxyl groups, particularly at the 5- and 7-positions, suggests potent radical scavenging and antioxidant properties.

-

Anti-inflammatory Activity: Many flavonoids with this hydroxylation pattern are known to inhibit pro-inflammatory enzymes and signaling pathways.

-

Anticancer Activity: Studies on the related compound galangin (3,5,7-trihydroxyflavone) have demonstrated its ability to induce apoptosis in cancer cells. For instance, it has been shown to restrict the proliferation of androgen-independent human prostate adenocarcinoma cells by inducing ROS-mediated apoptosis[4].

Potential Signaling Pathway Involvement

Based on the activities of analogous compounds, this compound may modulate several key signaling pathways:

-

NF-κB Signaling Pathway: Flavonoids often inhibit the activation of NF-κB, a key regulator of inflammation and cell survival. Galangin has been shown to suppress inflammation via the NF-κB signaling pathway[5].

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Galangin has been observed to regulate the MAPK/Akt pathway in asthmatic models[5].

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer.

-

TGF-β/Smad Signaling Pathway: Galangin has been shown to inhibit collagen synthesis by targeting the TGF-β/Smad signaling pathway, suggesting potential anti-fibrotic activity[6].

Signaling Pathway Diagram: Potential Anti-inflammatory Mechanism

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a molecule of significant interest for drug discovery due to its structural similarity to known bioactive flavonoids. While a dedicated synthesis protocol remains to be published, a viable pathway can be proposed based on well-established organic chemistry reactions. The anticipated antioxidant, anti-inflammatory, and anticancer properties, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK, warrant further investigation. The experimental protocols and data presented in this guide for analogous compounds provide a solid foundation for researchers to synthesize and evaluate the therapeutic potential of this compound. Further studies are essential to elucidate its precise biological mechanisms and to explore its full potential in drug development.

References

- 1. CN104387359A - Synthesis method of galangin - Google Patents [patents.google.com]

- 2. Synthesis of fisetin and 2',4',6'-trihydroxydihyrochalcone 4'-O-β-neohesperidoside based on site-selective deacetylation and deoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,5,7-trihydroxyflavone restricts proliferation of androgen-independent human prostate adenocarcinoma cells by inducing ROS-mediated apoptosis and reduces tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling the Natural Trove of 3,5,7-Trihydroxychromone: A Technical Guide for Researchers

A comprehensive examination of the natural origins, isolation, and biological activities of the promising chromone derivative, 3,5,7-trihydroxychromone, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. This document delves into the quantitative analysis of its natural sources, detailed experimental protocols for its extraction and purification, and an exploration of its potential therapeutic signaling pathways.

Natural Sources of this compound

This compound, a member of the chromone class of flavonoids, is a naturally occurring compound found in a variety of plant species. Its presence has been identified in several botanical families, suggesting a widespread, albeit often in modest concentrations, distribution. Key plant species reported to contain this chromone include:

-

Polygonum jucundum : This species, belonging to the Polygonaceae family, is a notable source of this compound.

-

Ampelopsis cantoniensis : A member of the Vitaceae family, this plant has also been identified as a natural source of the compound.

-

Chromolaena leivensis : Found within the Asteraceae family, this plant contains derivatives of this compound.

-

Artemisia argyi and Sindora sumatrana Miq. : These species are additional sources of derivatives of this compound.

Furthermore, structurally related compounds have been isolated from other plants, indicating a broader biosynthetic prevalence of the 3,5,7-trihydroxy-4H-chromen-4-one core. These include (2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One in Lippia origanoides, Persicaria orientalis, and Lippia graveolens, and 3,5,7-Trihydroxy-2-(4-Hydroxyphenyl)Chroman-4-One in Excoecaria acerifolia and Crocus chrysanthus.

Quantitative Analysis of this compound in Natural Sources

Precise quantitative data for the yield of this compound from its natural sources is not extensively reported in the available literature. However, studies on the total flavonoid content of the source plants provide an indication of their potential. The following table summarizes the available quantitative data for total flavonoids in relevant Polygonum species, which can serve as a preliminary guide for extraction efforts.

| Plant Species | Plant Part | Extraction Method | Total Flavonoid Yield (mg/g of dry weight) | Reference |

| Polygonum perfoliatum L. | Aerial parts | 82% Ethanol, 90.29 °C, 1.5 h, two extractions | 14.98 ± 0.11 | [1][2] |

| Polygonum cuspidatum Sieb. et Zucc. | Not specified | Ultrasound-assisted, 60% ethanol, 45 °C, 34 min | Not specified (94.50% extraction ratio) |

Note: The yields mentioned above are for total flavonoids and not specifically for this compound. Further analytical studies are required to determine the precise concentration of the target compound within these extracts.

Experimental Protocols

Extraction and Isolation of Flavonoids from Polygonum Species

The following protocol is a generalized method for the extraction and purification of total flavonoids from Polygonum species, which can be adapted for the specific isolation of this compound.

3.1.1. Extraction

-

Sample Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with 82% ethanol at a solid-to-liquid ratio of 1:32.78 (g/mL).

-

Heating and Reflux: Heat the mixture to 90.29 °C and maintain under reflux for 1.5 hours.

-

Repeated Extraction: Repeat the extraction process once more to ensure maximum yield.

-

Filtration and Concentration: Filter the combined extracts and concentrate the filtrate under reduced pressure to obtain the crude extract.[1][2]

3.1.2. Purification using Macroporous Resin Chromatography

-

Resin Preparation: Pre-treat D101 macroporous resin by soaking in ethanol for 24 hours, followed by washing with deionized water until no alcohol odor remains.

-

Column Packing: Pack a chromatography column with the prepared resin.

-

Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column.

-

Washing: Wash the column with deionized water to remove impurities.

-

Elution: Elute the flavonoids from the resin using a stepwise gradient of ethanol-water mixtures (e.g., 30%, 50%, 70% ethanol).

-

Fraction Collection and Analysis: Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Final Purification: Combine the fractions rich in the target compound and further purify using techniques like Sephadex LH-20 column chromatography or preparative HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

The following is a representative HPLC-DAD method that can be optimized for the quantitative analysis of this compound in plant extracts.

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column oven.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water (v/v)

-

B: Acetonitrile

-

-

Gradient Elution: A linear gradient starting with a low percentage of solvent B, gradually increasing to elute compounds of increasing polarity. A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-30 min, 40-70% B; 30-35 min, 70-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (determined by UV-Vis spectroscopy, typically around 254 nm and 350 nm for flavonoids).

-

Quantification: Prepare a calibration curve using a pure standard of this compound at various concentrations. The concentration in the plant extract can be determined by comparing its peak area to the calibration curve.

Potential Signaling Pathways

While the specific signaling pathways of this compound are not yet fully elucidated, the biological activities of structurally similar flavonoids, such as galangin and chrysin, provide valuable insights into its potential mechanisms of action, particularly in the areas of anti-angiogenesis and apoptosis induction.

Anti-Angiogenic Signaling Pathway

Flavonoids are known to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. A plausible anti-angiogenic pathway for this compound, based on the actions of galangin, involves the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling cascade.

Caption: Putative anti-angiogenic pathway of this compound.

Apoptosis Induction Signaling Pathway

Flavonoids can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Chrysin, a similar flavone, has been shown to induce apoptosis through the intrinsic pathway.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with potential therapeutic applications. This technical guide provides a foundational overview of their natural sources, methodologies for their extraction and analysis, and insights into their potential biological mechanisms. Further research is warranted to fully elucidate the quantitative distribution of this compound in nature and to validate its specific signaling pathways, which will be crucial for its future development as a therapeutic agent.

References

An In-depth Technical Guide to 3,5,7-Trihydroxychromone: Chemical Properties, Structure, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 3,5,7-trihydroxychromone (CAS No. 31721-95-6), a naturally occurring chromone derivative. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. All quantitative data are summarized in structured tables for ease of comparison. Detailed experimental protocols for the isolation and analysis of this compound are provided, along with visualizations of its implicated signaling pathways.

Chemical Properties and Structure

This compound, a member of the chromone family, possesses a core bicyclic structure with three hydroxyl substitutions. Its chemical and physical properties are summarized in the tables below.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | 3,5,7-Trihydroxy-4H-chromen-4-one | ChemFaces |

| CAS Number | 31721-95-6 | [1] |

| Molecular Formula | C₉H₆O₅ | [1] |

| Molecular Weight | 194.14 g/mol | [1] |

| Appearance | White to light yellow solid | MedChemExpress |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not experimentally determined in reviewed sources. | |

| Boiling Point | Not experimentally determined in reviewed sources. | |

| Solubility | Soluble in Methanol, Dimethylformamide (DMF), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [1] |

| pKa | Not experimentally determined in reviewed sources. |

Structural Information

| Representation | Value |

| SMILES | O=C1C(O)=COC2=CC(O)=CC(O)=C12 |

| InChI | InChI=1S/C9H6O5/c10-4-1-5(11)7-6(2-4)14-8(12)3-9(7)13/h1-3,10-12H |

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, primarily as an antioxidant and a weak anti-angiogenic agent.

Antioxidant Activity

This compound demonstrates antioxidant properties through multiple pathways. It can undergo redox-dependent pathways, including electron transfer (ET) and a combination of electron transfer and proton transfer (ET+PT). Additionally, it can participate in a non-redox-dependent radical adduct formation (RAF) pathway.

The antioxidant mechanism of flavonoids, in general, involves the transfer of a hydrogen atom to a free radical, thereby stabilizing it. The presence of hydroxyl groups in the structure of this compound is crucial for this activity.

While not directly demonstrated for this compound, a structurally similar compound, 5,7-Dihydroxychromone, is known to activate the Nrf2/ARE signaling pathway. This pathway is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes. It is plausible that this compound may also modulate this pathway.

Anti-Angiogenic Activity

This compound has been reported to exhibit weak anti-angiogenic activity. The precise mechanism has not been fully elucidated for this specific compound. However, flavonoids, in general, exert their anti-angiogenic effects by modulating various signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) signaling pathway. They can inhibit the expression of VEGF and other pro-angiogenic factors, thereby suppressing the formation of new blood vessels.

Flavonoids can interfere with the VEGF signaling cascade at multiple levels. They may inhibit the binding of VEGF to its receptor (VEGFR), suppress the downstream phosphorylation cascade involving kinases like PI3K/Akt and MAPK/ERK, and ultimately reduce the expression of genes involved in endothelial cell proliferation, migration, and tube formation.

References

Biosynthesis of 3,5,7-Trihydroxychromone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3,5,7-trihydroxychromone in plants. While the complete pathway has not been fully elucidated in a single plant species, substantial evidence from research on related flavonoids and chromones allows for the construction of a scientifically robust proposed pathway. This document details the key enzymatic steps, presents available quantitative data, and provides detailed experimental protocols for the characterization of the involved enzymes. The information is intended to serve as a foundational resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur in two primary stages:

-

Formation of the Chromone Backbone: A type III polyketide synthase (PKS), specifically a pentaketide chromone synthase (PCS), catalyzes the formation of a 5,7-dihydroxychromone intermediate from five molecules of malonyl-CoA.

-

Hydroxylation at the C-3 Position: A 2-oxoglutarate-dependent dioxygenase (2-ODD), likely a flavanone 3-hydroxylase (F3H) or a closely related enzyme, catalyzes the hydroxylation of the 5,7-dihydroxychromone intermediate at the C-3 position to yield this compound.

Enzymology of the Pathway

Pentaketide Chromone Synthase (PCS)

The formation of the chromone scaffold is a critical step catalyzed by a type III PKS. In the case of simple chromones with a 5,7-dihydroxy substitution pattern, a pentaketide chromone synthase (PCS) is the key enzyme. This has been demonstrated in the biosynthesis of 5,7-dihydroxy-2-methylchromone (noreugenin) in Aloe arborescens and furochromones in Saposhnikovia divaricata.[1][2] These enzymes catalyze the iterative condensation of five malonyl-CoA units to form the pentaketide backbone, which then undergoes cyclization to form the chromone ring.

| Enzyme | Organism | Substrate | Product | Km (µM) | kcat (s-1) | Reference |

| Pentaketide Chromone Synthase (PCS) | Aloe arborescens | Malonyl-CoA | 5,7-Dihydroxy-2-methylchromone | 68 ± 4 | 0.041 ± 0.001 | [3] |

Table 1: Kinetic data for a characterized Pentaketide Chromone Synthase.

Putative 3-Hydroxylase

The hydroxylation of the C-3 position of the chromone ring is a proposed step, likely catalyzed by a 2-oxoglutarate-dependent dioxygenase (2-ODD). The most probable candidate is an enzyme with activity similar to flavanone 3-hydroxylase (F3H). F3H is a well-characterized enzyme in the flavonoid biosynthesis pathway that hydroxylates the C-3 position of flavanones.[4][5] While the substrate specificity of F3Hs for chromones has not been extensively studied, the structural similarity between flavanones and chromones suggests that an F3H or a related dioxygenase could perform this transformation. F3H enzymes belong to the Fe(II)/2-ketoglutarate-dependent dioxygenase family and require O₂, Fe²⁺, and 2-oxoglutarate as co-substrates, with ascorbate as a cofactor.[4]

Experimental Protocols

Characterization of Pentaketide Chromone Synthase (PCS)

This protocol describes the in vitro characterization of a candidate PCS enzyme.

3.1.1. Recombinant Enzyme Production

-

Gene Cloning and Expression Vector Construction: The open reading frame of the candidate PCS gene is amplified from cDNA and cloned into an E. coli expression vector, such as pET28a(+), which incorporates an N-terminal His₆-tag for purification.

-

Heterologous Expression in E. coli: The expression vector is transformed into an E. coli strain like BL21(DE3). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The starter culture is grown overnight and then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18°C).

-

Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol) and lysed by sonication. The lysate is clarified by centrifugation. The supernatant containing the His₆-tagged PCS is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. The PCS enzyme is then eluted with elution buffer (lysis buffer with 250 mM imidazole). The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

3.1.2. Enzyme Assay and Product Analysis

-

Reaction Mixture: The standard assay mixture (100 µL) contains 100 mM potassium phosphate buffer (pH 7.0), 100 µM [2-¹⁴C]malonyl-CoA (specific activity of ~2 GBq/mol), and 1-5 µg of purified PCS enzyme.

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 1-2 hours.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of 20 µL of 20% HCl. The products are extracted twice with 200 µL of ethyl acetate. The organic phases are combined and evaporated to dryness.

-

Product Analysis: The extracted products are redissolved in a small volume of methanol and analyzed by thin-layer chromatography (TLC) on a silica gel plate, developed with a solvent system such as chloroform:methanol (9:1, v/v). The radioactive products are visualized by autoradiography. For structural elucidation, a large-scale, non-radioactive reaction is performed, and the product is purified by HPLC and analyzed by LC-MS and NMR.

Functional Assay for a Putative 3-Hydroxylase

This protocol outlines a general method to test the hydroxylase activity of a candidate enzyme on a chromone substrate.

-

Heterologous Expression in Yeast: The candidate hydroxylase gene (e.g., an F3H homolog) is cloned into a yeast expression vector. The vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

Microsome Preparation: The transformed yeast cells are grown, harvested, and spheroplasted. The spheroplasts are lysed, and the microsomal fraction is isolated by differential centrifugation.

-

In Vitro Hydroxylase Assay: The assay mixture (200 µL) contains 50 mM potassium phosphate buffer (pH 7.5), 2 mM ascorbate, 2 mM 2-oxoglutarate, 0.2 mM FeSO₄, the chromone substrate (e.g., 5,7-dihydroxychromone, 50-100 µM), and the yeast microsomal preparation (100-200 µg of total protein). The reaction is initiated by the addition of the microsomes and incubated at 30°C for 1-2 hours with shaking.

-

Product Extraction and Analysis: The reaction is stopped with an equal volume of ethyl acetate. The organic layer is separated, dried, and redissolved in methanol. The product is analyzed by HPLC and LC-MS to identify the hydroxylated chromone product by comparing its retention time and mass spectrum with an authentic standard if available, or by detailed structural analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is proposed to proceed via a two-step pathway involving a pentaketide chromone synthase and a C-3 hydroxylase. While the involvement of a type III PKS in forming the chromone core is well-supported by studies on related compounds, the specific enzyme responsible for the C-3 hydroxylation remains to be definitively identified and characterized. Future research should focus on the isolation and functional characterization of candidate hydroxylase genes from plants known to produce this compound or its derivatives. The elucidation of the complete biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also provide valuable enzymatic tools for the biotechnological production of this and other bioactive chromones for pharmaceutical applications.

References

- 1. Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A plant type III polyketide synthase that produces pentaketide chromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 3,5,7-Trihydroxychromone Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromone scaffold, particularly with a 3,5,7-trihydroxy substitution pattern, represents a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities. As analogues of naturally occurring flavonoids like galangin, these compounds possess significant potential for therapeutic development. This technical guide provides a comprehensive overview of 3,5,7-trihydroxychromone and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document consolidates quantitative biological data, detailed experimental protocols for key assays, and visual representations of implicated signaling pathways to serve as a vital resource for researchers in the field of drug discovery and development.

Introduction

Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring flavonoids. The specific analogue, this compound, can be considered a derivative of the flavonol galangin, but lacking the B-ring. This structural distinction has profound effects on its biological activity, particularly its antioxidant potential. Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. Understanding the structure-activity relationships, synthetic methodologies, and molecular mechanisms of these compounds is crucial for the rational design of novel therapeutics. This guide aims to provide an in-depth technical resource, summarizing the current state of knowledge on this compound derivatives and analogues.

Synthesis of this compound and its Derivatives

The synthesis of the chromone skeleton can be achieved through several established methods, often starting from appropriately substituted 2-hydroxyacetophenones.

General Synthetic Strategies

Classical methods for chromone synthesis include:

-

Claisen Condensation: This involves the condensation of a 2-hydroxyacetophenone with an ester in the presence of a base.

-

Baker-Venkataraman Rearrangement: This is a two-step process where a 2-hydroxyacetophenone is first acylated, and the resulting ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which can then be cyclized to the chromone.

-

Kostanecki-Robinson Reaction: This method involves the acylation of a 2-hydroxyacetophenone with an aliphatic acid anhydride and its sodium salt, followed by cyclization.

More contemporary approaches often utilize microwave-assisted synthesis to reduce reaction times and improve yields.

Example Synthesis: 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one

A specific analogue, 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one, has been synthesized from readily available starting materials. The general procedure involves the reaction of p-hydroxybenzaldehyde and ethyl bromopyruvate, followed by the addition of 1,3,5-trihydroxybenzene and subsequent hydrolysis.

Biological Activities and Quantitative Data

The therapeutic potential of this compound derivatives is underscored by their diverse biological activities. The following tables summarize the available quantitative data for various analogues.

Antioxidant Activity

The antioxidant properties of these compounds are often attributed to their ability to scavenge free radicals through mechanisms such as electron transfer (ET), proton transfer (PT), and radical adduct formation (RAF).

| Compound | Assay | IC50 (µM) | Reference |

| This compound | DPPH | > 51.5 | |

| This compound | ABTS | 11.3 | |

| Galangin (for comparison) | DPPH | 25.9 | |

| Galangin (for comparison) | ABTS | 4.6 | |

| 6,3',4'-Trihydroxyflavone | Cellular ROS | 3.02 | |

| 7,3',4'-Trihydroxyflavone | Cellular ROS | 2.71 |

Anti-inflammatory Activity

The anti-inflammatory effects of these chromone derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

| Compound | Assay | IC50 (µM) | Reference |

| 6,3',4'-Trihydroxyflavone | NO suppression (2D cells) | 26.7 | |

| 7,3',4'-Trihydroxyflavone | NO suppression (2D cells) | 48.6 | |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | NO production (BV2 cells) | 11.93 | |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | PGE2 production (BV2 cells) | 7.53 | |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | IL-6 production (BV2 cells) | 10.87 | |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | TNF-α production (BV2 cells) | 9.28 |

Antimicrobial Activity

Substituted chromones have demonstrated efficacy against a range of bacterial and fungal pathogens.

| Compound | Organism | MIC (µg/mL) | Reference |

| Chromone-dithiazole derivative 3c | Bacillus subtilis | 0.78 | |

| Chromone-dithiazole derivative 3h | Bacillus subtilis | 1.56 | |

| Chromone-dithiazole derivative 3h | Escherichia coli | 1.56 | |

| Chromone-dithiazole derivative 3h | Saccharomyces cerevisiae | 0.78 | |

| 2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one (6e) | Escherichia coli | 6.5 |

Anticancer Activity

Several chromone derivatives have shown potent cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (gastric cancer) | 2.63 | |

| Furochromone derivative IXb | MCF-7 (breast cancer) | 0.19-0.67 | |

| Spirochromanone Csp 12 | B16F10 (murine melanoma) | 4.34-29.31 | |

| Spirochromanone Csp 18 | MCF-7 (breast cancer) | 4.34-29.31 | |

| Substituted 1,4-naphthoquinone PD9 | DU-145 (prostate), MDA-MB-231 (breast), HT-29 (colon) | 1-3 |

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Flavonoids, in general, are known to modulate key pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Flavonoids have been shown to inhibit this pathway, often by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to cell proliferation, differentiation, and apoptosis. It consists of several kinases, including ERK, JNK, and p38. Certain flavonoids can interfere with this pathway by inhibiting the phosphorylation of key kinases, thereby modulating downstream cellular responses.

Caption: Modulation of the MAPK signaling cascade by this compound derivatives.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling route that promotes cell survival and growth. Its overactivation is a hallmark of many cancers. Flavonoids can inhibit this pathway at various points, for instance, by directly inhibiting PI3K or by preventing the phosphorylation and activation of Akt, which in turn can lead to decreased cell proliferation and induction of apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

Antioxidant Activity Assays

This assay is based on the reduction of the stable free radical DPPH• by an antioxidant.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 80 µL/mL).

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH reagent to 100 µL of the test compound at various concentrations.

-

Incubate the plate at room temperature in the dark for 30 minutes.

-

Measure the absorbance at 514 nm using a microplate reader.

-

Methanol is used as a control.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

This assay measures the ability of an antioxidant to scavenge the ABTS•+ radical cation.

-

Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The solution is then diluted with water or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure:

-

Add 100 µL of the test compound at various concentrations to 100 µL of the ABTS•+ solution in a 96-well microplate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Anti-inflammatory Activity Assays

These assays determine the ability of a compound to inhibit the cyclooxygenase enzymes. Fluorimetric or colorimetric assay kits are commercially available. A common method is the human whole blood assay.

-

COX-1 Assay:

-

Incubate human whole blood with the test compound for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulate COX-1 activity (e.g., by natural blood clotting) to produce thromboxane B2 (TXB2).

-

Measure the concentration of TXB2 (a stable metabolite of COX-1 activity) using an enzyme immunoassay (EIA) kit.

-

-

COX-2 Assay:

-

Incubate human whole blood with lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression.

-

Add the test compound and incubate for a specified time.

-

Measure the concentration of prostaglandin E2 (PGE2) (a major product of COX-2) using an EIA kit.

-

-

Calculation: The IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay measures the inhibition of the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.

-

Assay Procedure:

-

Commercially available fluorometric or spectrophotometric assay kits can be used.

-

The general principle involves incubating the 5-LOX enzyme with the test compound.

-

The reaction is initiated by adding the substrate, linoleic acid or arachidonic acid.

-

The formation of the product (e.g., 13-hydroperoxylinoleic acid) is measured by monitoring the change in absorbance at 234 nm or by a fluorescent probe.

-

-

Calculation: The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Preparation:

-

Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism.

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

An In-depth Technical Guide to the Solubility and Stability of 3,5,7-Trihydroxychromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,7-Trihydroxychromone, a flavonoid structurally related to galangin, is a molecule of significant interest in pharmaceutical research due to its potential biological activities. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of effective and reliable therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in various solvents and the factors influencing its stability. It also explores its potential interactions with key cellular signaling pathways, drawing parallels from structurally similar flavonoids. Detailed experimental protocols for solubility and stability assessment are provided to aid researchers in their investigations.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. This compound exhibits a solubility profile typical of many flavonoids, with good solubility in organic solvents and limited solubility in aqueous media.

Qualitative Solubility

Based on available data for similar flavonoids, the qualitative solubility of this compound in common laboratory solvents is summarized below.

| Solvent Class | Examples | Expected Solubility |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Dichloromethane, Ethyl Acetate, Chloroform | Soluble |

| Non-polar | Hexane, Toluene | Insoluble |

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. However, data for the closely related compound, galangin (3,5,7-trihydroxyflavone), provides valuable insights.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | N/A | ~30 |

| Dimethyl Sulfoxide (DMSO) | N/A | ~30 |

| Dimethylformamide (DMF) | N/A | ~30 |

| 1:3 Ethanol:PBS (pH 7.2) | N/A | ~0.25 |

N/A: Not available in the reviewed literature.

Stability Profile

The stability of a pharmaceutical compound under various environmental conditions is crucial for its formulation, storage, and therapeutic effectiveness. While specific stability data for this compound is limited, general knowledge of flavonoid stability provides a framework for its assessment.

Factors Affecting Stability

-

pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.

-

Temperature: Elevated temperatures can lead to the degradation of flavonoids. Long-term storage at low temperatures (-20°C) is often recommended.

-

Light: Exposure to light, particularly UV radiation, can cause photodegradation of flavonoids.

-

Oxidation: The polyhydroxy nature of this compound makes it susceptible to oxidation. The oxidized form of this compound has been shown to be reactive towards thiols, indicating its potential for oxidative instability.

General Recommendations for Storage

To ensure the stability of this compound, it is recommended to:

-

Store in a cool, dark, and dry place.

-

For long-term storage, keep at -20°C.

-

Protect from light by using amber-colored vials or by wrapping containers in aluminum foil.

-

For solutions, prepare fresh and use immediately. If storage is necessary, store at low temperatures for a short duration.

Potential Signaling Pathway Interactions

While direct studies on the signaling pathways modulated by this compound are scarce, research on structurally similar flavonoids, such as other trimethoxyflavones and dihydroxyflavones, suggests potential interactions with key cellular signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some flavonoids have been shown to modulate the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38. It is plausible that this compound could exert biological effects through interaction with the MAPK pathway.

Caption: Potential modulation of the MAPK signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and immune responses. Several flavonoids have demonstrated anti-inflammatory activity by inhibiting the activation of NF-κB. This compound may also possess the ability to interfere with this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway.

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is critical for cell survival, growth, and proliferation. Dysregulation of this pathway is often associated with cancer. Certain flavonoids have been found to inhibit the PI3K/Akt pathway, suggesting a potential mechanism for their anti-cancer effects. This compound could potentially exhibit similar activity.

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Caption: Workflow for solubility determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Place the container in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility based on the measured concentration.

Stability Testing: ICH Guideline Approach

A general protocol for assessing the stability of a flavonoid, based on the International Council for Harmonisation (ICH) guidelines, is outlined below.

Caption: Workflow for stability testing.

Methodology:

-

Sample Preparation: Prepare samples of this compound in its solid form or dissolved in a relevant solvent system. The packaging should be representative of the intended final product.

-

Storage Conditions: Store the samples under various conditions as per ICH guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing).

-

Analysis: Analyze the samples at each time point for:

-

Appearance: Visual inspection for any physical changes.

-

Assay: Quantification of the remaining this compound content, typically by a stability-indicating HPLC method.

-

Degradation Products: Identification and quantification of any degradation products.

-

-

Data Evaluation: Evaluate the data to determine the degradation kinetics and establish a shelf-life or re-test period.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While quantitative data for this specific molecule is somewhat limited, the provided information, based on closely related flavonoids and general principles, offers a robust starting point for researchers. The detailed experimental protocols and the exploration of potential signaling pathway interactions are intended to facilitate further investigation and development of this compound as a potential therapeutic agent. Further studies are warranted to establish a more comprehensive and specific physicochemical and pharmacological profile of this promising compound.

discovery and isolation of 3,5,7-trihydroxychromone

An In-Depth Technical Guide to the Isolation and Synthesis of 3,5,7-Trihydroxychromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It represents the core structure of many flavonols, which are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. While it is often found as part of more complex glycosides or substituted derivatives in nature, the parent compound itself has been isolated from plant sources such as Polygonum jucundum and Ampelopsis cantoniensis[1]. This technical guide provides a comprehensive overview of the methodologies for the isolation and chemical synthesis of this compound, along with its key analytical data.

Isolation from Natural Sources

The isolation of this compound from plant matrices follows a general workflow for flavonoid extraction and purification. The process involves solvent extraction from dried plant material, followed by liquid-liquid partitioning to separate compounds based on polarity, and finally, a series of chromatographic steps to achieve high purity.

Experimental Protocol: Generalized Isolation

This protocol is a generalized procedure based on established methods for flavonoid isolation from Polygonum and Ampelopsis species[2][3][4][5][6][7].

-

Plant Material Preparation: Dried and powdered plant material (e.g., leaves or stems) is used as the starting source.

-

Extraction: The powdered material is subjected to exhaustive extraction, typically using maceration or reflux with an organic solvent. An 80-90% aqueous ethanol solution is commonly employed to efficiently extract a broad range of polar and semi-polar compounds, including flavonoids[3][4][7]. The extraction is often repeated multiple times to ensure a high yield.

-

Concentration: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

-

Liquid-Liquid Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity; flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The flavonoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography. Common stationary phases include silica gel, Sephadex LH-20, or macroporous adsorption resins[8][9].

-

Silica Gel Chromatography: The column is eluted with a gradient solvent system, often starting with a non-polar solvent (like chloroform or hexane) and gradually increasing the polarity by adding methanol[8].

-

Sephadex LH-20 Chromatography: This is particularly effective for separating polyphenolic compounds. Elution is typically performed with methanol or an ethanol/water mixture.

-

-

Purification by Preparative HPLC: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column to yield this compound with high purity (>95%)[2].

Chemical Synthesis

The chemical synthesis of 3-hydroxychromones can be achieved through several methods. A common and effective route is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone precursor. For this compound, which lacks a C2-substituent, a modified approach starting from a polyhydroxy acetophenone is required.

Experimental Protocol: Representative Synthesis

This protocol describes a representative synthesis based on the cyclization of a phloroglucinol derivative.

-

Starting Material: The synthesis begins with 1,3,5-trihydroxybenzene (phloroglucinol).

-

Acetylation: Phloroglucinol is acetylated to form 1-(2,4,6-trihydroxyphenyl)ethan-1-one (phloroacetophenone) via a Friedel-Crafts or similar acylation reaction.

-

Formation of the Chromone Ring (Kostanecki–Robinson reaction): Phloroacetophenone is treated with sodium acetate and acetic anhydride. This reaction acylates the hydroxyl groups and subsequently promotes an intramolecular aldol condensation followed by dehydration to form the γ-pyrone ring of the chromone skeleton. This step results in a protected (acetylated) version of the final product.

-

Hydroxylation at C3: The resulting 5,7-diacetoxy-2-methylchromone can be brominated at the methyl group and subsequently hydrolyzed to introduce the 3-hydroxy group. A more direct approach involves methods that can directly form the 3-hydroxychromone from a suitable precursor.

-

Deprotection: The acetyl protecting groups at positions 5 and 7 are removed by acid or base hydrolysis to yield the final product, this compound.

Physicochemical and Spectroscopic Data

Accurate characterization of the isolated or synthesized compound is crucial. The following tables summarize the key quantitative data for this compound and its common derivatives.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 3,5,7-Trihydroxy-4H-chromen-4-one | |

| Molecular Formula | C₉H₆O₅ | |

| Molecular Weight | 194.14 g/mol | |

| CAS Number | 31721-95-6 | [1] |

| Appearance | Solid (Predicted) | |

| Melting Point | 245 - 246 °C (for a closely related dihydro derivative) | [10] |

Table 2: ¹H NMR Spectroscopic Data (Predicted)

Note: Experimental data for the unsubstituted parent compound is sparse. This table presents predicted chemical shifts for a representative structure.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.0 | s |

| H-6 | ~6.4 | d |

| H-8 | ~6.2 | d |

| 3-OH | Variable | br s |

| 5-OH | Variable | br s |

| 7-OH | Variable | br s |

Table 3: ¹³C NMR Spectroscopic Data (Representative)

Note: Data is for a closely related derivative, 3,5,7-Trihydroxy-6,4'-dimethoxyflavone, in DMSO-d₆, as a reference for the chromone core shifts.[11]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 155.9 |

| C-3 | 137.9 |

| C-4 | 175.8 |

| C-4a | 104.1 |

| C-5 | 152.1 |

| C-6 | 130.8 |

| C-7 | 157.0 |

| C-8 | 93.6 |

| C-8a | 161.8 |

Table 4: Mass Spectrometry Data

Note: Fragmentation data is based on common patterns for hydroxychromones and related flavonoids.

| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| ESI | 195.03 | 193.02 | 153, 125 (Resulting from Retro-Diels-Alder fragmentation) |

References

- 1. This compound | CAS:31721-95-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijiset.com [ijiset.com]

- 6. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Separation and purification of flavonoids from polygonum cuspidat...: Ingenta Connect [ingentaconnect.com]

- 10. 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one | C15H12O8 | CID 5153580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

3,5,7-Trihydroxychromone: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trihydroxychromone, a flavonoid structurally analogous to galangin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound and its closely related analogue, norwogonin (5,7,8-trihydroxyflavone). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds. The primary activities of this compound are centered around its potent antioxidant and anti-inflammatory properties, which are mediated through the modulation of key cellular signaling cascades, including NF-κB, PI3K/Akt, and MAPK pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (galangin) and norwogonin, providing a comparative overview of their inhibitory and cytotoxic activities.

Table 1: Antioxidant and Antiviral Activity

| Compound | Assay | IC50 Value | Reference |

| Norwogonin | ABTS Radical Scavenging | 1.24 µg/mL | [1] |

| Norwogonin | DPPH Radical Scavenging | 35.61 µg/mL | [1] |

| Norwogonin | Enterovirus 71 (EV71) Inhibition | 31.83 µg/mL | [2] |

Table 2: Anticancer Activity (Cytotoxicity)

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Norwogonin | MDA-MB-231 (Triple-Negative Breast Cancer) | 32.24 | [1] |

| Norwogonin | BT-549 (Triple-Negative Breast Cancer) | 56.2 | [1] |

| Norwogonin | HCC70 (Triple-Negative Breast Cancer) | 39.05 | [1] |

| Norwogonin | HCC1806 (Triple-Negative Breast Cancer) | 37.3 | [1] |

| Norwogonin | MCF-10A (Non-tumorigenic Breast) | >100 | [1] |

| Norwogonin | AG11132 (Non-tumorigenic Fibroblast) | >100 | [1] |

Table 3: Enzyme Inhibition

| Compound | Enzyme | IC50 Value (µM) | Reference |

| Norwogonin | VHR Dual-Specificity Protein Tyrosine Phosphatase | 1.1 | [3] |

Core Mechanisms of Action

Antioxidant Activity

This compound exhibits significant antioxidant activity by scavenging free radicals. This is a key aspect of its protective effects against cellular damage.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol outlines a method to measure the intracellular antioxidant activity of this compound using the DCFH-DA probe.

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

96-well cell culture plates (black, clear bottom for fluorescence reading)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)

-

Phosphate Buffered Saline (PBS)

-

Quercetin (as a positive control)

-

This compound (test compound)

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 6 x 10^4 cells/well and culture until they reach 90-100% confluency.

-

Cell Washing: Carefully remove the culture medium and wash the cells three times with PBS.

-

Probe and Compound Incubation: Add 100 µL of DMEM containing 25 µM DCFH-DA and the desired concentration of this compound (or quercetin) to each well. Incubate for 1 hour at 37°C.

-

Washing: Remove the incubation medium and wash the cells again with PBS.

-

Induction of Oxidative Stress: Add 100 µL of 600 µM ABAP solution (in Hanks' Balanced Salt Solution - HBSS) to each well to induce peroxyl radical formation.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour at 37°C.

-

Data Analysis: The antioxidant capacity of this compound is determined by its ability to inhibit the formation of the fluorescent product DCF, compared to the control (cells treated with ABAP only). The results can be expressed as quercetin equivalents.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway and the modulation of inflammatory enzymes.

The NF-κB pathway is a central regulator of inflammation. This compound inhibits this pathway by preventing the degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Western Blot for NF-κB Pathway Activation

This protocol describes the detection of key proteins in the NF-κB pathway to assess the effect of this compound.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed RAW 264.7 cells and treat with this compound for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a shorter duration (e.g., 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, p65, and IκBα (diluted in blocking buffer) overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Modulation of PI3K/Akt and MAPK Signaling Pathways

This compound and its analogues also influence other critical signaling pathways involved in cell survival, proliferation, and inflammation.

Galangin has been shown to activate the PI3K/Akt pathway, which can lead to the inhibition of autophagy and promote cell survival in certain contexts. However, in other scenarios, it can inhibit this pathway, leading to apoptosis in cancer cells. This dual role highlights the context-dependent nature of its mechanism.

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another key target. Norwogonin has been shown to activate ERK and p38, which can lead to apoptosis in cancer cells. The specific effects on this pathway can vary depending on the cell type and stimulus.

Caption: Modulation of the MAPK signaling pathway by norwogonin.

Conclusion

This compound and its related compounds represent a promising class of natural products with significant therapeutic potential. Their multifaceted mechanism of action, encompassing antioxidant and anti-inflammatory activities through the modulation of key signaling pathways like NF-κB, PI3K/Akt, and MAPK, makes them attractive candidates for further investigation in the context of various diseases. This technical guide provides a foundational understanding of their molecular interactions and offers detailed protocols for their further study. Future research should focus on elucidating the precise molecular targets and context-dependent effects of these compounds to fully realize their clinical potential.

References

The Biological Activity of 3,5,7-Trihydroxychromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,7-Trihydroxychromone, a core flavonoid structure, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of its antioxidant, anti-inflammatory, and anticancer properties. It summarizes key quantitative data, details the experimental protocols used to elucidate these activities, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their wide range of pharmacological effects. This compound, also known as nor-wogonin, represents a fundamental scaffold of many flavonoids, lacking the B-ring typical of flavones. This structural simplicity makes it an interesting subject for studying the essential pharmacophoric features required for biological activity. This guide will delve into the key bioactivities of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer potentials.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its biological profile, contributing to its other therapeutic effects. It can neutralize free radicals through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT).

Quantitative Antioxidant Data

The antioxidant efficacy of this compound has been quantified in various assays. The following table summarizes key inhibitory concentration (IC50) values.

| Antioxidant Assay | Test System | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | Chemical Assay | > Galangin | [1] |

| Superoxide Anion (•O2−) Scavenging | Chemical Assay | Concentration-dependent | [1] |

| ABTS Radical Cation Scavenging | Chemical Assay | > Galangin | [1] |

Note: A direct IC50 value for this compound in some assays was not consistently reported in the initial literature screen, but comparative activity is noted.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectroscopic grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Prepare a stock solution of ascorbic acid in methanol to be used as a positive control.

-

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of this compound, ascorbic acid, or methanol (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Anti-inflammatory Data

The following table presents the inhibitory activity of this compound against pro-inflammatory enzymes.

| Enzyme | Inhibition | Note | Reference |

| Cyclooxygenase-1 (COX-1) | Yes | Dual inhibitor | [2] |

| Cyclooxygenase-2 (COX-2) | Yes | Dual inhibitor | [2] |

| 5-Lipoxygenase (5-LOX) | Yes | Inhibits leukotriene B4 production | [2] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

-

This compound

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, epinephrine)

-

COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective)

-

DMSO (solvent)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection or other suitable detection method.

Procedure:

-

Enzyme and Compound Preparation:

-

Reconstitute and dilute COX-1 and COX-2 enzymes in the reaction buffer.

-

Dissolve this compound and control inhibitors in DMSO and then dilute to the desired concentrations with the reaction buffer.

-

-

Enzyme Reaction:

-

In separate tubes, pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle (DMSO) for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).

-

-

Detection of Prostaglandin Production:

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

-

Calculation:

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Anticancer Activity

3,5,7-Trihydroxyflavone has demonstrated antiproliferative effects against various cancer cell lines. A key mechanism of its anticancer action is the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS).

Quantitative Anticancer Data

The cytotoxic effects of 3,5,7-trihydroxyflavone against different cancer cell lines are summarized below.

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |

| PC-3 | Prostate Adenocarcinoma | MTT | 64.30 | [3][4] |

| PC-3 | Prostate Adenocarcinoma | NRU | 81.22 | [3][4] |

| PC-3 | Prostate Adenocarcinoma | SRB | 25.81 | [3][4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

Cancer cell line (e.g., PC-3)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-